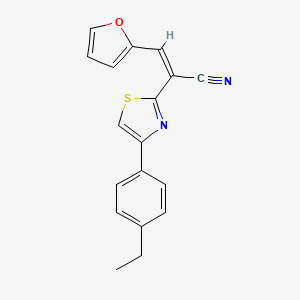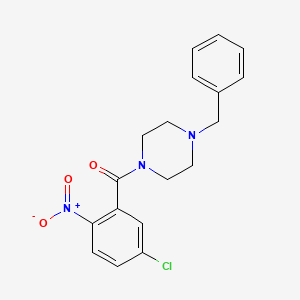![molecular formula C16H19N3O2 B2807373 Tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate CAS No. 2380188-17-8](/img/structure/B2807373.png)
Tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological processes. This compound is synthesized through a specific method that involves the use of various reagents and solvents. The mechanism of action of tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate is still being studied, and its biochemical and physiological effects are yet to be fully understood. However, this compound has shown promising results in laboratory experiments, and its future directions in research are vast and diverse.
Mechanism of Action
The mechanism of action of tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate is still being studied. However, it is believed that this compound may act on specific enzymes or proteins in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate are yet to be fully understood. However, studies have shown that this compound may have anti-inflammatory, antioxidant, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate in laboratory experiments is its potential to target specific biological processes, leading to more accurate and reliable results. However, one of the limitations of using this compound is its potential toxicity, which may affect the results of the experiments.
Future Directions
The future directions for tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate research are vast and diverse. Some of the possible future directions include studying its potential use in developing new drugs for the treatment of various diseases, understanding its mechanism of action, and exploring its potential applications in various biological processes.
In conclusion, tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate is a chemical compound that has vast potential in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are still being studied and explored. With further research, this compound may have significant implications in the field of medicine and biology.
Synthesis Methods
The synthesis of tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate involves the reaction of 6-phenylpyrimidin-4-yl)methanol with tert-butyl chloroformate and triethylamine in dichloromethane. The reaction mixture is then stirred for several hours, and the resulting compound is purified through column chromatography using a specific solvent system.
Scientific Research Applications
Tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate has various scientific research applications, including its potential use as a therapeutic agent for the treatment of various diseases such as cancer and Alzheimer's disease. This compound has also been studied for its potential use in developing new drugs that target specific biological processes.
properties
IUPAC Name |
tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)17-10-13-9-14(19-11-18-13)12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXRXAQOVCQQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2807291.png)
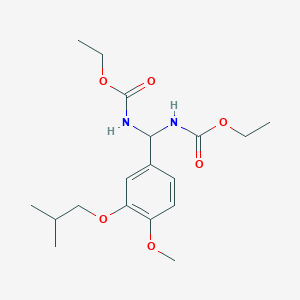

![N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2807294.png)
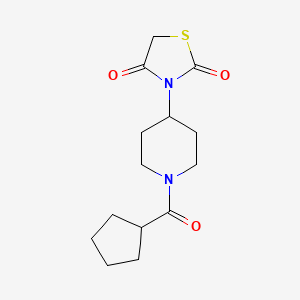
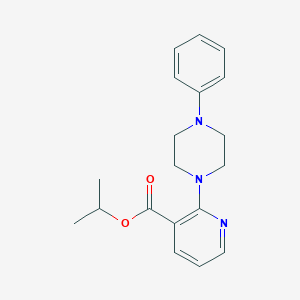
![9-(4-chlorophenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2807301.png)
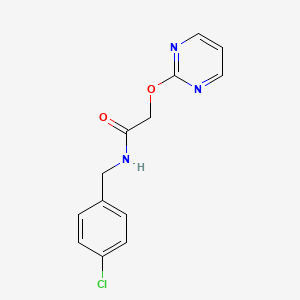
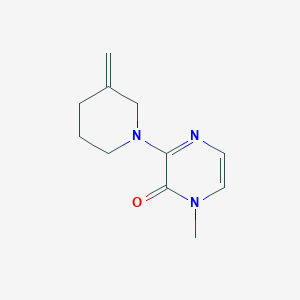
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2807305.png)
![3-ethyl-N-(3-fluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2807306.png)
![4-Chloro-2-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol](/img/structure/B2807310.png)
